molecular formula C19H24N2O B1359270 1,4-Dibenzyl-1,4-diazepan-6-ol CAS No. 389062-84-4

1,4-Dibenzyl-1,4-diazepan-6-ol

Cat. No. B1359270
CAS RN: 389062-84-4
M. Wt: 296.4 g/mol
InChI Key: FRZIAMGADODZBX-UHFFFAOYSA-N
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Description

1,4-Dibenzyl-1,4-diazepan-6-ol is a heterocyclic compound with the molecular formula C19H24N2O . It has a molecular weight of 296.41 . The compound appears as a white solid .


Molecular Structure Analysis

The InChI code for 1,4-Dibenzyl-1,4-diazepan-6-ol is 1S/C19H24N2O/c22-19-15-20(13-17-7-3-1-4-8-17)11-12-21(16-19)14-18-9-5-2-6-10-18/h1-10,19,22H,11-16H2 .


Physical And Chemical Properties Analysis

1,4-Dibenzyl-1,4-diazepan-6-ol is a white solid . Its molecular weight is 296.41 . The InChI code is 1S/C19H24N2O/c22-19-15-20(13-17-7-3-1-4-8-17)11-12-21(16-19)14-18-9-5-2-6-10-18/h1-10,19,22H,11-16H2 .

Scientific Research Applications

Catalysis and Ligand Applications

  • 1,4-Dibenzyl-1,4-diazepan-6-ol derivatives serve as ligands in metal complexes. Such complexes, involving scandium, yttrium, and lanthanum, have been used for the Z-selective linear dimerization of phenylacetylenes, showcasing their potential in catalysis (Ge, Meetsma, & Hessen, 2009).

Enzyme Modeling

  • Asymmetric molybdenum(VI) dioxo complexes of bis(phenolate) ligands, including 1,4-bis(2-hydroxybenzyl)-1,4-diazepane, have been studied as functional models for molybdenum oxotransferase enzymes. These studies provide insights into the reactivity and mechanisms of oxotransferases (Mayilmurugan et al., 2011).

Ligand Influence in Epoxidation

  • Manganese(III) complexes with 1,4-bis(2-hydroxy-benzyl)-1,4-diazepane and other similar ligands have been examined for their role in olefin epoxidation reactions. The study underlines the effect of the Lewis basicity of ligands on the reactivity and selectivity of the epoxidation process, highlighting the influence of 1,4-diazepane derivatives in catalytic reactions (Sankaralingam & Palaniandavar, 2014).

Medical Imaging

  • Derivatives of 1,4-diazepan-6-amine have been utilized in the development of hexadentate ligands suitable for coordinating Ga(III) ions. These ligands have been applied in PET/CT liver imaging, indicating the potential of 1,4-diazepane derivatives in medical diagnostics and imaging (Greiser et al., 2018).

Synthesis of Fluorinated Compounds

  • [1,4]-Diazepan-6-ols have been used in the synthesis of gem-difluorohomopiperazines, indicating their utility in the generation of fluorinated compounds, which are significant in various chemical and pharmaceutical applications (Wellner, Sandin, & Pääkkönen, 2003).

properties

IUPAC Name

1,4-dibenzyl-1,4-diazepan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c22-19-15-20(13-17-7-3-1-4-8-17)11-12-21(16-19)14-18-9-5-2-6-10-18/h1-10,19,22H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZIAMGADODZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(CN1CC2=CC=CC=C2)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibenzyl-1,4-diazepan-6-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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